molecular formula C10H11BrO4 B6298271 Methyl 3-bromo-5-(methoxymethoxy)benzoate CAS No. 1676102-83-2

Methyl 3-bromo-5-(methoxymethoxy)benzoate

Cat. No.: B6298271
CAS No.: 1676102-83-2
M. Wt: 275.10 g/mol
InChI Key: YSPKICZDPHHKBQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(methoxymethoxy)benzoate (CAS: 1536222-27-1, C₁₀H₁₁BrO₃) is a substituted benzoate ester featuring a bromine atom at the 3-position and a methoxymethoxy (-OCH₂OCH₃) group at the 5-position of the aromatic ring . Its molecular weight is 259.1 g/mol, and it is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 3-bromo-5-(methoxymethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-6-15-9-4-7(10(12)14-2)3-8(11)5-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPKICZDPHHKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(methoxymethoxy)benzoate typically involves the bromination of methyl 3-hydroxy-5-(methoxymethoxy)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(methoxymethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Features and Substituent Positioning

The table below highlights key structural differences between methyl 3-bromo-5-(methoxymethoxy)benzoate and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Br (3), -OCH₂OCH₃ (5), -COOCH₃ (ester) C₁₀H₁₁BrO₃ 259.1 1536222-27-1 / 331829-89-1
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Br (5), -OH (2), -OCH₃ (3) C₉H₉BrO₄ 261.07 134419-43-5
Methyl 3-bromo-5-(tert-butyl)benzoate Br (3), -C(CH₃)₃ (5) C₁₂H₁₅BrO₂ 271.15 560131-64-8
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Br (3), Cl (2), -OCF₃ (5) C₁₀H₇BrClF₃O₃ 330.52 2704827-34-7
Methyl 3-bromo-5-(hydroxymethyl)benzoate Br (3), -CH₂OH (5) C₁₀H₁₁BrO₃ 259.1 N/A

Key Observations :

  • Substituent Diversity : The methoxymethoxy group in the target compound acts as a protective group for hydroxyl functionalities, distinguishing it from derivatives like methyl 5-bromo-2-hydroxy-3-methoxybenzoate, which features free hydroxyl groups .
  • Electronic Effects : Electron-withdrawing groups (e.g., -OCF₃ in ) enhance electrophilicity at the aromatic ring, whereas bulky tert-butyl groups () may sterically hinder reactions.
This compound

notes it as a discontinued product, implying challenges in synthesis or stability .

Physicochemical Properties

  • Polarity : The trifluoromethoxy group in increases lipophilicity (logP ~2.8), whereas methoxymethoxy and hydroxymethyl groups enhance water solubility slightly.
  • Stability : Methoxymethoxy groups are stable under basic conditions but hydrolyze under acidic conditions, unlike tert-butyl groups, which are highly stable .

Biological Activity

Methyl 3-bromo-5-(methoxymethoxy)benzoate (CAS No. 1676102-83-2) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the bromine atom and methoxymethoxy group, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C10H11BrO4
  • Molecular Weight : 277.1 g/mol

The presence of a bromine atom at the 3-position and a methoxymethoxy group at the 5-position enhances its lipophilicity, which is crucial for cellular uptake and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could mitigate oxidative stress in cells.
  • Antimicrobial Activity : Research indicates potential antibacterial effects against Gram-positive bacteria, making it a candidate for further investigation in infectious diseases.

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of this compound against various cancer cell lines. The findings are summarized in Table 1.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.0
HCT116 (Colon)4.0
A549 (Lung)6.5

These results indicate that the compound has selective cytotoxicity, particularly against breast and colon cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2.

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus10
Enterococcus faecalis8
Escherichia coli15

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Cancer Cell Line Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
  • Oxidative Stress Mitigation : In vitro experiments indicated that this compound could reduce reactive oxygen species (ROS) levels in A549 cells, suggesting its potential as an antioxidant agent.
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the methoxymethoxy group can significantly alter the biological activity of related compounds, emphasizing the importance of structural features in drug design.

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